![molecular formula C18H24N4O4 B5507617 1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)

1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

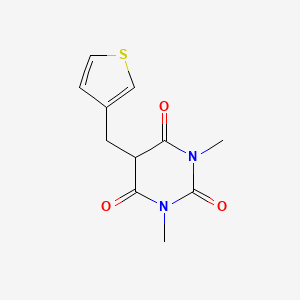

The synthesis of compounds related to 1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione involves complex organic reactions, including Cu-catalyzed reactions and multi-component cyclocondensations. These methods highlight the compound's intricate synthesis process, which often requires specific catalysts and conditions to achieve the desired molecular architecture (Rao, Mai, & Song, 2017).

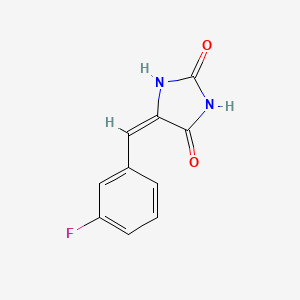

Molecular Structure Analysis

The molecular structure of imidazolidinedione derivatives is characterized by their unique arrangement of nitrogen, oxygen, and carbon atoms, forming a heterocyclic core. This structure is crucial for the compound's interaction with biological targets and its chemical reactivity. Detailed structural analysis often involves X-ray crystallography and spectroscopy to elucidate the precise configuration and conformation of these molecules (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Imidazolidinedione derivatives undergo various chemical reactions, including cyclocondensation and reactions with amines and hydrazine hydrate, leading to a plethora of structurally diverse compounds. These reactions are essential for modifying the compound's structure to enhance its biological activity or to understand its chemical behavior under different conditions (Mahmoud, Madkour, El‐Bordany, & Soliman, 2011).

Wissenschaftliche Forschungsanwendungen

Design and Synthesis for Antimycobacterial Activity

The design and synthesis of novel compounds based on imidazolidinedione structures have shown significant antimycobacterial activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. Compounds with specific substitutions, such as 2,6-dimethyl-N-[2-(phenylamino)ethyl] imidazo[1,2-a]pyridine-3-carboxamides with an electron-donating group, demonstrated potent scaffolds with considerable activity and safety indices, suggesting their potential in developing new antimycobacterial agents (Lv et al., 2017).

Applications in Lithium–Oxygen Battery Electrolytes

Research into room temperature ionic liquids (RTILs), including imidazolium, pyrrolidinium, and piperidinium-based RTILs, has highlighted their suitability as lithium–oxygen (Li–O2) battery electrolytes. These RTILs exhibit favorable thermal stability, ionic conductivity, viscosity, and lithium solvation properties. Electrochemical tests have shown promising specific capacities, indicating the potential of these RTILs in enhancing the electrolyte properties of Li–O2 batteries and contributing to the development of more efficient energy storage systems (Knipping et al., 2018).

Synthesis of Novel Derivatives

The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving specific imidazolidinedione intermediates has been achieved. These derivatives were synthesized efficiently, showcasing the versatility of imidazolidinedione-based compounds in organic synthesis and their potential in creating diverse chemical entities for various applications (Goli-Garmroodi et al., 2015).

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-[2-oxo-2-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]ethyl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4/c1-20-15(17(24)21(2)18(20)25)10-16(23)22-8-5-14(6-9-22)26-12-13-4-3-7-19-11-13/h3-4,7,11,14-15H,5-6,8-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJMYDGKVJNHKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N(C1=O)C)CC(=O)N2CCC(CC2)OCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)

![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)

![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)

![2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5507579.png)

![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)

![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)

![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)

![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)

![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)